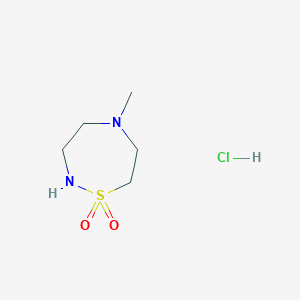

5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

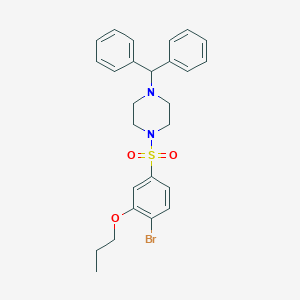

“5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride” is a chemical compound with diverse applications in scientific research. It has a CAS Number of 2243509-15-9 .

Synthesis Analysis

The synthesis of this compound involves a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol . This protocol utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C5H12N2O2S.ClH/c1-7-3-2-6-10 (8,9)5-4-7;/h6H,2-5H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot elimination and inter-/intramolecular double aza-Michael addition .Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.69 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

1. Synthesis and Library Production

Multicapillary Flow Reactor Synthesis : A study by Ullah et al. (2012) utilized microwave-assisted, continuous-flow organic synthesis (MACOS) for creating a library of 1,2,5-thiadiazepane 1,1-dioxides. This method achieved high purity and yields, marking a significant advancement in the field of organic synthesis (Ullah et al., 2012).

Automated Library Synthesis : Zang et al. (2012) reported the automated synthesis of a triazolated 1,2,5-thiadiazepane 1,1-dioxide library. Utilizing an automated parallel synthesis platform, they successfully prepared 94 out of 96 possible products, demonstrating the potential for large-scale production (Zang et al., 2012).

2. Chemical Reactions and Molecular Studies

Ring Contraction and Application : Fülöpová et al. (2015) explored the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process opens avenues for creating pharmacologically relevant derivatives (Fülöpová et al., 2015).

DFT Study on Molecular Structures : A study by Haghdadi et al. (2016) used density functional theory to analyze the structures and stabilities of 1,2,7-thiadiazepane 1,1-dioxide, providing insights into the molecular properties of such compounds (Haghdadi et al., 2016).

3. Synthesis and Application of Derivatives

Novel Thiadiazepan-1,1-dioxide-4-ones : Fenster et al. (2011) conducted the synthesis of a 184-member library of thiadiazepan-1,1-dioxide-4-ones, showcasing the versatility of these compounds in creating a diverse array of derivatives (Fenster et al., 2011).

Solid-Phase Synthesis of Derivatives : Fülöpová and Krchňák (2014) reported the solid-phase synthesis of trisubstituted 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, indicating a method for efficient and versatile derivative production (Fülöpová & Krchňák, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

5-methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c1-7-3-2-6-10(8,9)5-4-7;/h6H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFBPJNOQMLHIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNS(=O)(=O)CC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2437850.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2437851.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2437852.png)

![4-Methyl-6-(2-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437854.png)

![2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2437855.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2437856.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2437863.png)

![ethyl 2-(4-benzoylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437866.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2437868.png)

![Ethyl 2-[[7-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2437871.png)